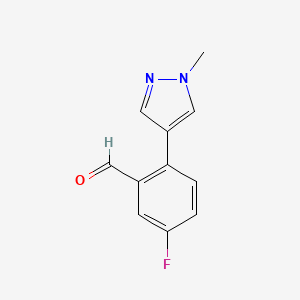
5-Fluor-2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyd
Übersicht
Beschreibung
5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an empirical formula of C10H7FN2O .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The metal–radical approach is a well-established synthetic way toward multi-spin systems that relies on the coordination of stable radical ligands with transition metal ions . The specific chemical reactions involving 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde include a molecular weight of 190.17 . Further details on its physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Magnetische Materialien
Die Verbindung wurde bei der Synthese von Heterospin-Komplexen mit Übergangsmetallionen verwendet, die für die Entwicklung magnetischer Materialien von Interesse sind . Diese Materialien haben aufgrund ihrer einzigartigen magnetischen Eigenschaften potenzielle Anwendungen in der Datenspeicherung, Sensorik und Quanteninformatik.
Antileishmaniale Mittel
Die Forschung hat gezeigt, dass Pyrazolderivate potente antileishmaniale Aktivitäten aufweisen. Die fragliche Verbindung könnte als Pharmakophor für die Entwicklung neuer Behandlungen für Leishmaniose dienen, einer Krankheit, die Millionen von Menschen weltweit betrifft .
Antimalaria-Mittel
In ähnlicher Weise wurden die Derivate der Verbindung auf ihre antimalarischen Aktivitäten hin untersucht. Angesichts der globalen Auswirkungen von Malaria ist die Entwicklung neuer Antimalaria-Mittel von entscheidender Bedeutung, und diese Verbindung bietet eine vielversprechende Grundstruktur für solche Medikamente .
Androgenrezeptor-Antagonisten
Im Bereich der Krebsforschung, insbesondere des Prostatakrebses, wurden Pyrazolderivate als Androgenrezeptor-Antagonisten untersucht. Diese Anwendung ist von Bedeutung, da sie zur Entwicklung gezielter Krebstherapien beiträgt .
Antioxidative Mittel
Die Derivate der Verbindung wurden auch auf ihre antioxidativen Eigenschaften hin untersucht. Antioxidantien sind wichtig, um oxidativen Stress zu verhindern, der zu verschiedenen chronischen Krankheiten führen kann .
Antitumoraktivitäten
Im Bereich der Onkologie wurden bestimmte Derivate auf ihre Antitumoraktivitäten untersucht. Die Fähigkeit der Verbindung, die Zellproliferation zu beeinflussen, macht sie zu einem Kandidaten für die Krebsbehandlungsforschung .
Wirkmechanismus
Target of Action
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The mode of action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves interaction with its targets, leading to changes in the biological system. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The result of the action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is the inhibition of the growth of Leishmania and Plasmodium parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action environment of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is within the host organism infected by the Leishmania or Plasmodium parasites The efficacy and stability of the compound can be influenced by various environmental factors, including the physiological state of the host, the presence of other medications, and the specific strain of the parasite
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGGTFALLCDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



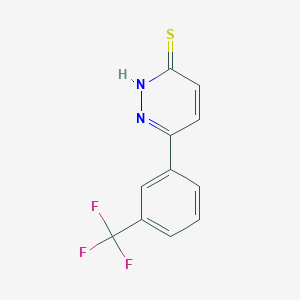
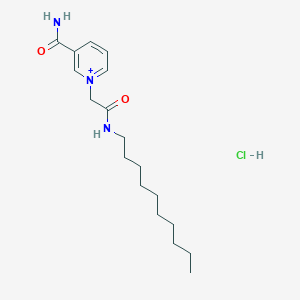




![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
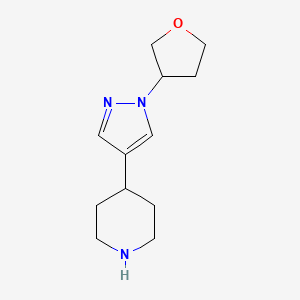

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
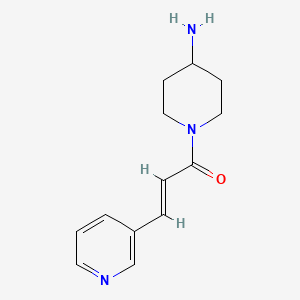
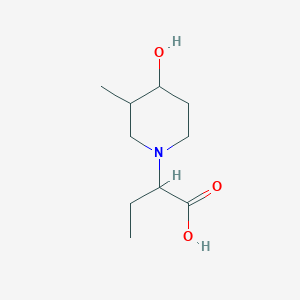
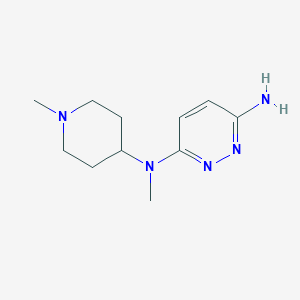
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)